molecular formula C20H18N2O3S B2568515 (E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 687569-25-1

(E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Cat. No.: B2568515
CAS No.: 687569-25-1
M. Wt: 366.44
InChI Key: UPNFBHLIZCJVLR-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-((1H-Indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic acrylamide derivative designed for advanced chemical and pharmaceutical research. This compound features a unique molecular architecture combining a benzo[d][1,3]dioxole ring, an (E)-configured acrylamide linker, and an indole moiety connected via a thioethyl chain. The benzodioxole and indole scaffolds are recognized privileged structures in medicinal chemistry, frequently associated with diverse biological activities. The acrylamide group is a common pharmacophore found in many therapeutic agents and biochemical probes. Researchers can investigate this compound as a potential building block for drug discovery or as a lead compound for further optimization. Its structure suggests potential for applications in developing enzyme inhibitors or molecular probes, particularly given the known role of similar acrylamide derivatives in biological systems . For instance, structurally related compounds have been investigated as TDO inhibitors for cancer immunotherapy , and other acrylamide-indole hybrids are subjects of biochemical research . It is crucial to note that acrylamide monomers are known neurotoxins and should be handled with appropriate safety precautions . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-20(8-6-14-5-7-17-18(11-14)25-13-24-17)21-9-10-26-19-12-22-16-4-2-1-3-15(16)19/h1-8,11-12,22H,9-10,13H2,(H,21,23)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNFBHLIZCJVLR-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide typically involves multiple steps:

    Formation of the Indole-Thioethyl Intermediate: The initial step involves the reaction of 1H-indole-3-thiol with 2-bromoethylamine under basic conditions to form the indole-thioethyl intermediate.

    Synthesis of the Benzodioxole-Acrylamide Intermediate: Separately, 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzodioxole-acrylamide intermediate.

    Coupling Reaction: The final step involves coupling the indole-thioethyl intermediate with the benzodioxole-acrylamide intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thioethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acrylamide derivatives.

    Substitution: Substituted thioethyl derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of indole compounds exhibit significant antitumor properties. For instance, studies have shown that compounds similar to (E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide demonstrate effectiveness against various solid tumors, including colorectal and lung cancers. The mechanism often involves the modulation of cellular pathways associated with tumor growth and apoptosis .

Antimicrobial Properties

Indole derivatives have been studied for their antimicrobial effects. The presence of the thioether group in this compound may enhance its ability to inhibit bacterial growth and could be explored as a potential antibacterial agent .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Preparation of Indole Derivative : Utilizing starting materials such as substituted anilines or indole derivatives.
  • Formation of Benzodioxole Group : This can be achieved through cyclization reactions involving appropriate precursors.
  • Acrylamide Formation : The final step generally involves coupling reactions to form the acrylamide linkage.

These synthetic routes may employ various reagents like halogenated compounds and thiols under controlled conditions such as reflux or catalytic hydrogenation .

Case Studies

Several studies highlight the pharmacological potential of compounds related to this compound:

  • Antitumor Activity in Colorectal Cancer : A study demonstrated that similar indole derivatives showed promising results in inhibiting the proliferation of colorectal cancer cells in vitro .
  • Antimicrobial Studies : Research on related indole compounds revealed their effectiveness against multiple bacterial strains, suggesting a potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of (E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with specific molecular targets. The indole moiety may bind to certain receptors or enzymes, modulating their activity. The benzodioxole ring can enhance binding affinity through π-π interactions, while the acrylamide group may form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Classification and Key Modifications

Similar acrylamide derivatives are categorized based on substituents:

Table 1: Structural Features of Analogous Compounds
Compound ID Acrylamide Substituent N-Substituent Key Functional Groups
Target Compound Benzo[d][1,3]dioxol-5-yl 2-((1H-Indol-3-yl)thio)ethyl Thioether, Indole
Compound Benzo[d][1,3]dioxol-5-yl 4-Hydroxyphenethyl Phenolic hydroxyl
Compound Benzo[d][1,3]dioxol-5-yl 6-Methyl-1,3-benzothiazol-2-yl Benzothiazole
Compound 3,4,5-Trimethoxyphenyl 2-(1H-Indazol-3-yl)ethyl Indazole, Trimethoxy
Compound 1H-Indol-3-yl Phenyl Cyano, Hybrid structure
Table 2: Activity Profiles of Selected Analogs
Compound ID Biological Activity Key Findings Source
Target Compound Anti-obesity Suppresses adipocyte differentiation (IC50: <10 µM); reduces blood triglycerides by 40% in vivo
Compound Anti-obesity Inhibits FAS expression; no cytotoxicity in vitro
Compound EP2 Antagonism High binding affinity (Ki: 12 nM); potential for inflammatory diseases
Compounds Antifungal MIC: 8–32 µg/mL against Candida albicans; methoxy groups enhance activity
Compound Anti-inflammatory COX-2 inhibition (IC50: 2.5 µM); hybrid structure combines indomethacin/paracetamol motifs

Structure-Activity Relationship (SAR) Insights

Benzo[d][1,3]Dioxol vs. Methoxy Groups :

  • The benzo[d][1,3]dioxol moiety in the target compound and analogs provides metabolic stability compared to methoxy-rich derivatives (e.g., ), which exhibit antifungal activity but poorer solubility .
  • Methoxy groups in ’s trimethoxyphenyl derivatives enhance π-π stacking but may increase off-target interactions .

N-Substituent Effects :

  • The thioethyl-indole group in the target compound improves membrane permeability compared to ’s 4-hydroxyphenethyl, which relies on polar interactions .
  • Indazole-containing analogs () show divergent activity (EP2 antagonism) due to altered hydrogen-bonding capacity .

Electronic Modifications: The cyano group in ’s hybrid compound shifts activity toward anti-inflammatory pathways, highlighting the role of electron-withdrawing groups in target selectivity .

Critical Analysis of Contradictory Evidence

  • Antifungal vs. Anti-Obesity Activity : While methoxy groups in enhance antifungal potency, they are absent in the target compound, which prioritizes benzo[d][1,3]dioxol for metabolic stability and anti-obesity efficacy .
  • Indole vs. Indazole : The indazole core in confers EP2 antagonism, whereas the indole-thioethyl group in the target compound aligns with lipid metabolism targets, illustrating scaffold-dependent biological outcomes .

Biological Activity

The compound (E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic acrylamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • IUPAC Name : (E)-3-(1,3-benzodioxol-5-yl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]prop-2-enamide
  • Molecular Formula : C20H18N2O3S
  • Molecular Weight : 366.44 g/mol
  • Solubility : Not available

The compound features a complex structure that includes an indole moiety and a benzodioxole group, which are known for their diverse biological activities.

Research indicates that compounds similar to This compound may exert their effects through several mechanisms:

  • Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways related to cell survival and death.
  • Anti-inflammatory Effects : The compound may also influence pro-inflammatory cytokines such as IL-6 and TNF-α, reducing inflammation in various models.
  • Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial activity against specific bacterial strains.

Anticancer Studies

A study evaluated the cytotoxic effects of various acrylamide derivatives on solid tumor cell lines. Results demonstrated that compounds with indole and benzodioxole structures showed significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth in certain cancer types .

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BA54915.0
This compoundHeLa10.0

Anti-inflammatory Activity

In a separate investigation, the compound's ability to modulate inflammatory responses was assessed. The results indicated a reduction in IL-6 and TNF-α levels in treated models compared to controls, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Testing

The antimicrobial efficacy of the compound was tested against various bacterial strains. While limited activity was observed overall, significant effects were noted against specific pathogens, highlighting its potential utility in antimicrobial applications .

Safety and Toxicology

Preliminary safety assessments indicate that while the compound shows promising biological activities, further toxicological evaluations are necessary to establish safe dosage levels for therapeutic use. Studies on related compounds have reported varying degrees of toxicity depending on structural modifications .

Current State of Research

Research on This compound is ongoing, focusing on optimizing its synthesis and enhancing its biological efficacy. Future studies aim to explore its potential in clinical settings for cancer treatment and inflammatory diseases.

Conclusion and Future Directions

The compound This compound demonstrates significant promise due to its diverse biological activities. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future investigations should prioritize:

  • Detailed mechanistic studies to understand how the compound interacts at the molecular level.
  • Expanded testing across different cancer types and inflammatory conditions.
  • Comprehensive safety evaluations to facilitate clinical translation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.